molecular formula C10H13NO3 B8800335 Ethyl 6-methyl-3-pyridyloxyacetate CAS No. 24015-97-2

Ethyl 6-methyl-3-pyridyloxyacetate

Cat. No. B8800335
M. Wt: 195.21 g/mol
InChI Key: SLQPGPDBDCSQMM-UHFFFAOYSA-N
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Patent
US07834043B2

Procedure details

A solution containing ethyl 6-methyl-3-pyridyloxyacetate (0.026 g, 0.13 mmol) in a mixture of THF (0.5 mL) and water (0.5 mL) was treated with lithium hydroxide monohydrate (0.008 g, 0.19 mmol), stirred at 25° C. for 18 hours, aid concentrated to give the crude product, which was used without purification.
Quantity
0.026 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.008 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][CH:3]=1.O.[OH-].[Li+]>C1COCC1.O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.026 g
Type
reactant
Smiles
CC1=CC=C(C=N1)OCC(=O)OCC
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.008 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
aid concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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